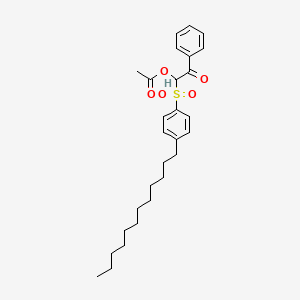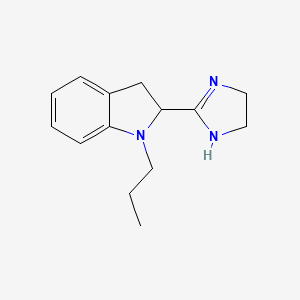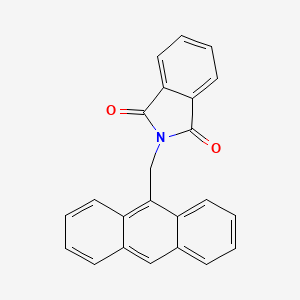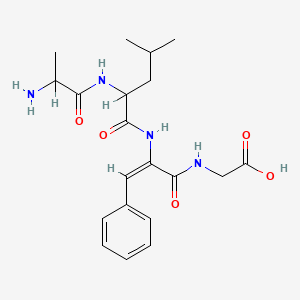
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is a modified peptide with specific amino acid sequences and structural modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reaction: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products:
Oxidation Products: Sulfoxides, sulfonic acids.
Reduction Products: Free thiols.
Substitution Products: Modified peptides with altered sequences.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for catalytic properties in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mimicking natural protein interactions.
Enzyme Inhibition: Used to design inhibitors for specific enzymes.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context in which the peptide is used.
Comparaison Avec Des Composés Similaires
- Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-amide
- This compoundmethyl ester
Uniqueness: This peptide is unique due to its specific sequence and structural modifications, which confer distinct properties compared to other peptides. Its ability to undergo specific chemical reactions and its applications in various fields highlight its versatility.
Propriétés
Numéro CAS |
108233-97-2 |
|---|---|
Formule moléculaire |
C20H28N4O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[[(E)-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H28N4O5/c1-12(2)9-15(23-18(27)13(3)21)20(29)24-16(19(28)22-11-17(25)26)10-14-7-5-4-6-8-14/h4-8,10,12-13,15H,9,11,21H2,1-3H3,(H,22,28)(H,23,27)(H,24,29)(H,25,26)/b16-10+ |
Clé InChI |
BJVWOWVIGJESFW-MHWRWJLKSA-N |
SMILES isomérique |
CC(C)CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)O)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


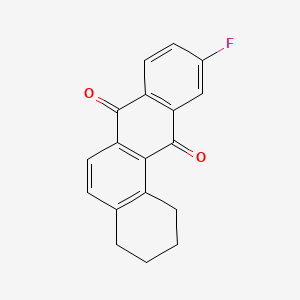
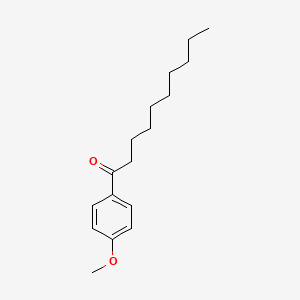
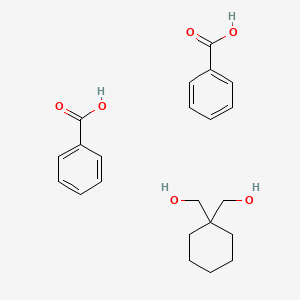
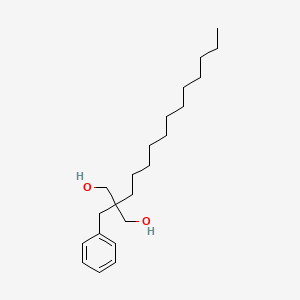

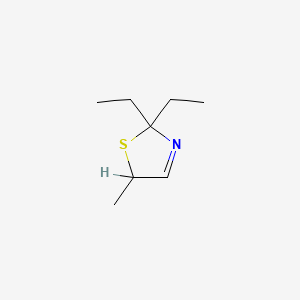
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
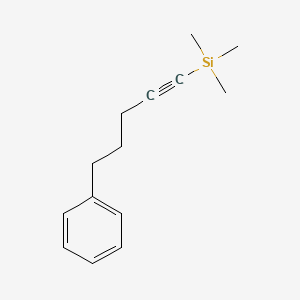
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
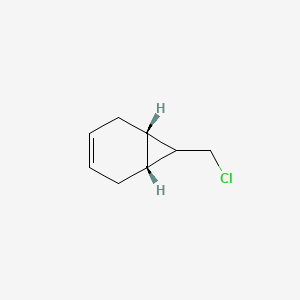
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
